
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Bromination: The 2-aminobenzamide is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Methylation: The brominated intermediate is then methylated using a methylating agent such as methyl iodide to introduce the methyl group at the 2nd position.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes such as cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and chemical reactivity.
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-ethyl)amino)ethyl)-: Similar structure but with an ethyl group instead of isopropyl, which may affect its pharmacokinetic properties.
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)propyl)-: Similar structure but with a propyl group instead of ethyl, which may influence its binding affinity and selectivity.
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
77300-92-6 |
|---|---|
Formule moléculaire |
C14H18BrN3O |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
6-bromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3 |
Clé InChI |
PPXMOEGMTAKLKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




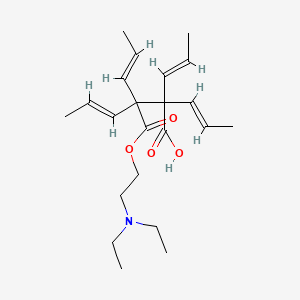
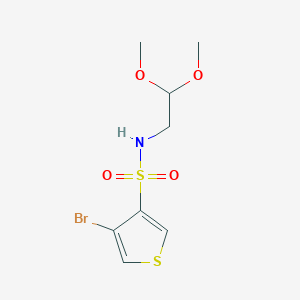

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
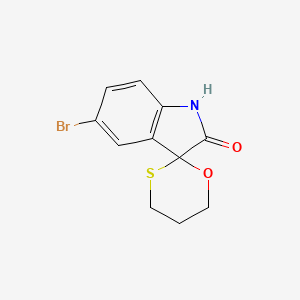


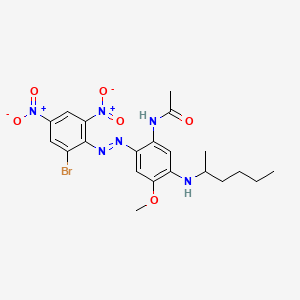

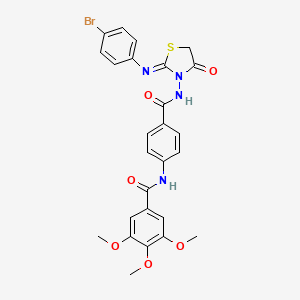

![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
